Although a detailed molecular structure analysis is not presented in the provided abstracts, some structural information can be inferred. The compound is described as an "1,4-Dioxa-8-azaspiro[4.5]decane Derivative" [], confirming the presence of the spirocyclic core. The "8-(5-bromo-2-chlorobenzoyl)" prefix indicates the attachment point of the benzoyl group to the spirocyclic system, while also specifying the substitution pattern on the aromatic ring. The lack of further structural data, such as bond lengths, angles, and conformation, limits a comprehensive analysis of its molecular structure.
One of the key applications of 8-(5-bromo-2-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its role as a precursor for developing tumor imaging agents. Researchers have synthesized an (18)F-labeled derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([(18)F]5a), derived from the core structure []. This radiotracer exhibits high affinity for σ1 receptors, which are overexpressed in various tumor types, making it a potential candidate for positron emission tomography (PET) imaging of tumors. In vivo studies using mouse tumor xenograft models demonstrated high accumulation of [(18)F]5a in human carcinoma and melanoma, with specific binding to σ1 receptors confirmed by blocking experiments using haloperidol [].
The spirocyclic structure of 8-(5-bromo-2-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated as a scaffold for developing ligands targeting the 5-HT1A receptor []. This receptor, a subtype of serotonin receptors, plays a crucial role in various neurological and psychiatric disorders, making it a significant target for drug discovery. While the specific compound itself might not possess optimal binding affinity, its structural features have been explored for designing novel compounds with improved potency and selectivity for the 5-HT1A receptor [].
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3